molecular formula C13H17NO2 B13879457 7-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane

7-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane

Katalognummer: B13879457
Molekulargewicht: 219.28 g/mol
InChI-Schlüssel: LFVKIMZWPUTFMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Phenyl-1,4-dioxa-8-azaspiro[45]decane is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of phenyl-substituted ketones with ethylene glycol and piperidine under acidic conditions. The reaction proceeds through the formation of an intermediate ketal, which then undergoes cyclization to form the spirocyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

7-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced spirocyclic derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions include oxidized or reduced derivatives of the spirocyclic compound, as well as substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

7-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of drugs targeting neurological pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 7-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic structure. This interaction can modulate biochemical pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: A similar spirocyclic compound without the phenyl group.

    4-Piperidone ethylene acetal: Another related compound used in organic synthesis.

Uniqueness

The presence of the phenyl group in 7-Phenyl-1,4-dioxa-8-azaspiro[45]decane distinguishes it from other similar compounds

Eigenschaften

Molekularformel

C13H17NO2

Molekulargewicht

219.28 g/mol

IUPAC-Name

7-phenyl-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C13H17NO2/c1-2-4-11(5-3-1)12-10-13(6-7-14-12)15-8-9-16-13/h1-5,12,14H,6-10H2

InChI-Schlüssel

LFVKIMZWPUTFMF-UHFFFAOYSA-N

Kanonische SMILES

C1CNC(CC12OCCO2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.